(Dhq)2aqn structure and stereochemistry
(Dhq)2aqn structure and stereochemistry
An In-Depth Technical Guide to the Structure and Stereochemistry of (DHQ)₂AQN
Abstract
(DHQ)₂AQN, or hydroquinine anthraquinone-1,4-diyl diether, stands as a prominent member of the cinchona alkaloid-derived ligands, which are cornerstones in the field of asymmetric catalysis.[1][2] This dimeric ligand, featuring two dihydroquinine units tethered to a rigid anthraquinone core, has demonstrated exceptional efficacy, particularly in stereoselective reactions such as asymmetric dihydroxylation.[1][2][3] This technical guide provides a comprehensive exploration of the molecular architecture and definitive stereochemistry of (DHQ)₂AQN. We will dissect its constituent parts, elucidate the absolute configuration of its multiple chiral centers, and discuss the causal relationship between its rigid, C₂-symmetric-like design and its function. Furthermore, this guide details the key analytical methodologies and protocols essential for its characterization, offering researchers and drug development professionals a foundational understanding of this critical catalytic tool.
Introduction to (DHQ)₂AQN: A Keystone Ligand in Asymmetric Catalysis
The pursuit of enantiomerically pure compounds is a central theme in modern chemistry, driven by the often dramatically different physiological effects of stereoisomers in pharmaceuticals and agrochemicals. Asymmetric catalysis, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, represents the most elegant and efficient strategy to achieve this.
The Cinchona Alkaloid Family: A Legacy of Chirality
Cinchona alkaloids, natural products extracted from the bark of the Cinchona tree, are renowned for their historical role as antimalarial agents, with quinine being the most famous example.[4] For synthetic chemists, their true value lies in their inherent and complex chirality. These molecules exist as pseudoenantiomeric pairs (e.g., quinine and quinidine), providing ready access to catalysts that can generate either enantiomer of a desired product.[5] Their rigid bicyclic structure and multiple functional groups make them versatile scaffolds for catalyst design.[4]
Emergence of Dimeric Ligands: The Rationale for (DHQ)₂AQN
Early work with monomeric cinchona alkaloids demonstrated their potential but often yielded only moderate enantioselectivity.[5] The critical breakthrough came from the realization that linking two alkaloid units via a rigid spacer could create a more defined and sterically demanding chiral environment. This design principle led to the development of dimeric ligands like (DHQ)₂PHAL and, subsequently, (DHQ)₂AQN. The anthraquinone (AQN) linker in (DHQ)₂AQN provides a rigid, U-shaped cleft that is crucial for binding substrates in a highly specific orientation, thereby enhancing stereochemical communication during the catalytic event.
Significance and Applications
(DHQ)₂AQN is most famously employed as a chiral ligand in the Sharpless Asymmetric Dihydroxylation (AD) reaction.[1][6] In this process, it coordinates to an osmium center, forming a chiral catalytic species that delivers two hydroxyl groups to a specific face of a prochiral olefin with high enantioselectivity. Its utility extends to other asymmetric transformations, making it an invaluable tool for the synthesis of chiral diols, which are common structural motifs in natural products and pharmaceutical agents.[2]
Molecular Architecture of (DHQ)₂AQN
The structure of (DHQ)₂AQN is a deliberate fusion of three key components, each playing a distinct role in its overall function. Its molecular formula is C₅₄H₅₆N₄O₆, with a corresponding molecular weight of approximately 857.05 g/mol .[7][8]
Core Components: A Trifecta of Functionality
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2.1.1 The Dihydroquinine (DHQ) Units: Chiral Scaffolds The two dihydroquinine (DHQ) moieties are the sources of chirality. DHQ is structurally similar to quinine, but the vinyl group at the C3 position of the quinuclidine ring is hydrogenated to an ethyl group.[3] This modification enhances the ligand's stability without compromising its fundamental stereochemical framework. Each DHQ unit contains a flat, aromatic quinoline ring and a rigid, three-dimensional quinuclidine bicyclic amine system, which are responsible for directing the approach of reactants.[3]
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2.1.2 The Anthraquinone (AQN) Linker: A Rigid Spacer The 1,4-anthraquinone core is a planar and conformationally rigid aromatic system. Its role is not merely to connect the two DHQ units but to hold them at a fixed distance and orientation. This rigidity is paramount; it prevents non-productive conformations and creates a well-defined chiral pocket essential for high enantioselectivity.
Connectivity and Constitution: The Ether Linkage
The two dihydroquinine units are covalently bonded to the anthraquinone core via ether linkages. Specifically, the C9 hydroxyl group of each DHQ molecule displaces a substituent at the 1 and 4 positions of the anthraquinone ring, forming a diether bridge. This precise connectivity is confirmed by its formal chemical name: hydroquinine anthraquinone-1,4-diyl diether.[1][2]
Visualization of Molecular Architecture
The following diagram illustrates the connectivity of the core components in (DHQ)₂AQN.
Caption: Molecular architecture of (DHQ)₂AQN.
The Stereochemical Landscape of (DHQ)₂AQN
The catalytic power of (DHQ)₂AQN is derived directly from its well-defined three-dimensional structure. Understanding its stereochemistry is therefore critical to predicting and rationalizing its behavior in asymmetric reactions.
Defining Absolute Configuration: IUPAC Nomenclature and Stereodescriptors
The unambiguous stereochemistry of (DHQ)₂AQN is captured in its IUPAC name: 1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione .[7] This nomenclature assigns the absolute configuration (R or S) to each stereocenter within the molecule according to Cahn-Ingold-Prelog priority rules.
Analysis of Chiral Centers within the Dihydroquinine Moiety
Each dihydroquinine unit possesses five main stereocenters, but the most influential in catalysis are those on the quinuclidine ring and the C9 carbon, which links the quinoline and quinuclidine systems. The specific configuration of these centers dictates the spatial arrangement of the bulky substituents that form the chiral pocket. The hydrogenation of the vinyl group in quinine to the ethyl group in dihydroquinine does not alter the configuration of the pre-existing stereocenters.[3]
The Concept of Pseudoenantiomers: (DHQ)₂AQN vs. (DHQD)₂AQN
In the world of cinchona alkaloids, dihydroquinidine (DHQD) is the pseudoenantiomer of dihydroquinine (DHQ). They are diastereomers, not true enantiomers, because while the stereochemistry is opposite at the catalytically crucial C8 and C9 positions, it remains the same at other centers. The corresponding dimeric ligand, (DHQD)₂AQN, has the IUPAC name 1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione.[9] This subtle yet critical difference means that (DHQD)₂AQN typically catalyzes the formation of the opposite product enantiomer compared to (DHQ)₂AQN, making the pair exceptionally valuable for accessing either chiral outcome.[5]
Stereochemical Relationship Diagram
This diagram highlights the key stereocenters that define the chiral environment of the ligand.
Caption: Key stereocenters in a single DHQ unit.
Physicochemical Properties and Characterization
A thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of (DHQ)₂AQN.
Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅₄H₅₆N₄O₆ | [2][7][8] |
| Molecular Weight | 857.05 g/mol | [7][8] |
| CAS Number | 176097-24-8 | [1][2][7] |
| Appearance | Solid; white to beige crystalline powder | [6] |
| Melting Point | 175-180 °C | |
| Optical Rotation | [α]²⁰/D +495° (c = 1 in chloroform) |
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and bonding within the molecule.[10]
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4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the constitution of organic molecules in solution. For (DHQ)₂AQN, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be required for full signal assignment, confirming the presence of the dihydroquinine and anthraquinone moieties and their connectivity.
Experimental Protocol: NMR Analysis
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Sample Preparation: Accurately weigh ~5-10 mg of (DHQ)₂AQN and dissolve in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz).
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¹H NMR: Obtain a quantitative spectrum to observe proton signals, their integrations, and coupling patterns. Key diagnostic signals include those for the aromatic protons on the quinoline and anthraquinone rings, the methoxy group protons, and the aliphatic protons of the quinuclidine and ethyl groups.
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¹³C NMR: Acquire a proton-decoupled spectrum to identify all unique carbon environments.
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2D NMR: Perform COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) experiments to establish connectivity between protons and carbons, confirming the overall structure. The HMBC spectrum is particularly crucial for confirming the C9-O-C(AQN) ether linkage.
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4.2.2 Vibrational Spectroscopy (FT-IR) Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (DHQ)₂AQN would show characteristic absorption bands for C=O stretching (from the anthraquinone ketones), C-O-C stretching (ether linkages), aromatic C=C stretching, and C-H stretching vibrations.
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4.2.3 Electronic Spectroscopy (UV-Vis) UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule. The spectrum of (DHQ)₂AQN in a solvent like methanol shows characteristic absorption bands corresponding to the π-π* transitions of the extensive aromatic systems of the quinoline and anthraquinone components.[11]
Chiroptical Properties
These techniques are sensitive to the molecule's chirality and are essential for confirming its stereochemical identity.
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4.3.1 Specific Rotation Specific rotation measures the extent to which a chiral compound rotates plane-polarized light. The reported positive value of +495° for (DHQ)₂AQN is a key physical constant that confirms its bulk enantiomeric purity and identity.
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4.3.2 Circular Dichroism (CD) Spectroscopy CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is exceptionally sensitive to the three-dimensional arrangement of chromophores. The CD spectrum of (DHQ)₂AQN would provide a unique fingerprint directly related to its absolute configuration, which could be compared to theoretical calculations or data from its pseudoenantiomer, (DHQD)₂AQN, which would be expected to show a mirror-image spectrum.
The Definitive Method: Single-Crystal X-ray Diffraction
While spectroscopic methods confirm connectivity and chiroptical methods confirm bulk chirality, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule, including the absolute configuration of every stereocenter.[12][13] It is the gold standard for structural elucidation.
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4.4.1 Principle and Significance for Stereochemical Assignment By diffracting X-rays off a single, well-ordered crystal, one can calculate an electron density map of the molecule.[12][14] Fitting the known atoms into this map yields precise bond lengths, bond angles, and torsional angles. Crucially, through anomalous dispersion effects (the Friedel's law breakdown), the technique can be used to determine the absolute configuration without reference to any other chiral standard, providing the ultimate proof of stereochemistry.[13]
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4.4.2 Workflow for Structure Elucidation
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4.4.3 Experimental Protocol: Crystallization and Data Acquisition
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Purification: Ensure the (DHQ)₂AQN sample is of the highest possible purity (>98%) through techniques like column chromatography or recrystallization.
-
Crystallization Screening: Screen a wide range of solvents and solvent mixtures (e.g., chloroform/methanol, dichloromethane/hexanes) for crystal growth. The goal is to find conditions that lead to slow precipitation, favoring the formation of large, well-ordered single crystals. [13]Common methods include slow evaporation, vapor diffusion, and solvent layering.
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Crystal Selection and Mounting: Select a suitable crystal (typically >0.1 mm in all dimensions) under a microscope and mount it on a goniometer head. [12] 4. Data Collection: Place the mounted crystal in a diffractometer. Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
Diffraction Experiment: Irradiate the crystal with a monochromatic X-ray beam, rotating the crystal to collect a full sphere of diffraction data.
-
Data Processing and Structure Solution: Process the diffraction pattern to obtain a list of reflection intensities. [12]Use specialized software to solve the phase problem and generate an initial electron density map.
-
Model Building and Refinement: Build an atomic model into the electron density map and refine it against the experimental data until the model converges with low R-factors, confirming a high-quality structural solution. [14]
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Conclusion and Future Outlook
(DHQ)₂AQN is a masterpiece of rational ligand design, leveraging the inherent chirality of natural cinchona alkaloids within a rigid, dimeric framework to achieve exceptional levels of stereocontrol. Its structure is defined by two dihydroquinine units linked at their C9 positions to a 1,4-anthraquinone spacer. The absolute stereochemistry, unambiguously defined by its IUPAC name and confirmable by X-ray crystallography, is the ultimate source of its catalytic efficacy. A multi-technique approach, combining spectroscopy, chiroptical measurements, and diffraction, is essential for its complete characterization. As chemists continue to push the boundaries of asymmetric synthesis, the foundational principles embodied in the structure of (DHQ)₂AQN will undoubtedly inspire the design of next-generation catalysts with even greater efficiency and selectivity.
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